CYM50358

S1P4 GPCR immunomodulation

CYM50358 is a premier tool for S1P4 target deconvolution, offering sub-100 nM potency and strict selectivity over S1P1, S1P2, S1P3, and S1P5. Unlike broad-spectrum modulators (e.g., fingolimod, JTE-013), it eliminates confounding off-target effects, ensuring unambiguous data in mast cell, eosinophil, and Th2 cytokine studies. Its application extends to CAR-T cell potentiation and TGFβ1-mediated apoptotic signaling research. Procure this high-purity standard to generate publication-ready, receptor-specific results.

Molecular Formula C20H18Cl2N2O2
Molecular Weight 389.3 g/mol
CAS No. 1314212-39-9
Cat. No. B8093074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYM50358
CAS1314212-39-9
Molecular FormulaC20H18Cl2N2O2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C)CN
InChIInChI=1S/C20H18Cl2N2O2/c1-11-7-13(10-23)8-12(2)19(11)24-20(25)18-6-5-17(26-18)15-9-14(21)3-4-16(15)22/h3-9H,10,23H2,1-2H3,(H,24,25)
InChIKeyQWJOPXDAQCDRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CYM50358 (CAS 1314212-39-9): A Selective S1P4 Antagonist for Scientific Procurement


CYM50358 (CAS 1314212-39-9) is a potent and selective antagonist of the sphingosine-1-phosphate receptor 4 (S1P4) [1]. It belongs to the class of arylcarboxamide small molecules and serves as a critical tool compound for dissecting S1P4-mediated signaling in immunology, inflammation, and oncology research [1]. The compound is widely available in both free base and hydrochloride salt forms from reputable vendors .

Why Generic S1P Receptor Modulators Cannot Replace CYM50358


Broad-spectrum S1P receptor modulators like fingolimod (FTY720) or JTE-013 engage multiple S1P subtypes, introducing confounding off-target effects that obscure S1P4-specific biology [1]. CYM50358 is distinguished by its sub-100 nM potency at S1P4 combined with minimal cross-reactivity against S1P1, S1P2, S1P3, and S1P5 at pharmacologically relevant concentrations, enabling unambiguous target deconvolution [2]. Substitution with less selective analogs or alternative S1P4 antagonists such as CYM50374 or ML131 may alter the quantitative signaling outcomes due to differing IC₅₀ values and selectivity windows [3].

Quantitative Differentiation of CYM50358 Against S1P4 Antagonist Comparators


Superior S1P4 Potency Relative to JTE-013 and ML131

CYM50358 inhibits S1P4 with an IC₅₀ of 25 nM, which represents a 9.5-fold higher potency than the widely used S1P2/4 dual antagonist JTE-013 (IC₅₀ = 237 nM at S1P4) [1]. It is also 3.6-fold more potent than the NIH probe ML131 (IC₅₀ = 89 nM) [2]. This potency advantage enables lower working concentrations and reduces the risk of non-specific cellular toxicity in extended assays.

S1P4 GPCR immunomodulation

Defined Selectivity Profile Across the S1P Receptor Family

CYM50358 inhibits S1P1, S1P2, S1P5, and S1P3 with IC₅₀ values of 6.4 µM, 3.9 µM, 5.5 µM, and 25 µM (95% inhibition), respectively . This corresponds to a selectivity window of 156-fold to 1,000-fold over S1P4 (25 nM). In contrast, JTE-013 is only ~14-fold selective for S1P4 over S1P2, and ML131 shows >280-fold selectivity but with 3.6-fold lower potency [1].

S1P4 GPCR selectivity

Validated In Vivo Efficacy in Allergic Asthma Model

In an ovalbumin-induced allergic asthma mouse model, CYM50358 administration (dose not specified in abstract) strongly inhibited eosinophil and lymphocyte infiltration into bronchoalveolar lavage fluid, reduced IL-4 cytokine levels, and lowered serum IgE [1]. Histological analysis demonstrated reduced inflammatory scores and PAS-positive mucus-producing cells in the lungs. This in vivo functional validation distinguishes CYM50358 from in vitro-only S1P4 antagonists.

asthma mast cell eosinophil

Enhancement of CAR-T Cell Antitumor Activity

Pretreatment of PSMA-CAR-T cells with CYM50358 at 100 nM significantly enhanced granzyme B (GZMB) expression and interferon-gamma (IFNG) secretion upon co-culture with PC3-PSMA+ tumor cells [1]. In contrast, the S1P4 agonist CYM50308 at 100 nM did not produce the same enhancement, confirming the directional specificity of S1P4 antagonism.

CAR-T immunotherapy S1P4

Optimal Use Cases for CYM50358 in Research and Industrial Settings


Target Deconvolution in S1P-Mediated Inflammatory Pathways

Employ CYM50358 at 10–100 nM in vitro to selectively inhibit S1P4 while leaving S1P1, S1P2, S1P3, and S1P5 intact, enabling precise dissection of S1P4-specific contributions to mast cell degranulation, eosinophil recruitment, and Th2 cytokine production [1].

In Vivo Modeling of Allergic Asthma and Mast Cell-Driven Inflammation

Administer CYM50358 to ovalbumin-sensitized mice before challenge to evaluate the therapeutic potential of S1P4 blockade in reducing airway eosinophilia, mucus hypersecretion, and IgE production [1].

Enhancing CAR-T Cell Efficacy in Solid Tumor Models

Pre-treat CAR-T cells with CYM50358 (100 nM) for 2 hours prior to co-culture with tumor cells to assess the augmentation of cytotoxic granzyme B release and interferon-gamma production, validating S1P4 antagonism as an immunomodulatory strategy [2].

Investigating TGFβ1-Induced Apoptosis in Myoblasts

Apply CYM50358 to C2C12 myoblasts exposed to TGFβ1 to determine the role of S1P4 transactivation in apoptotic signaling, with readouts including caspase-3 activation and PARP cleavage [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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